molecular formula C20H16O3 B2711226 2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde CAS No. 338393-68-3

2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde

Cat. No. B2711226
CAS RN: 338393-68-3
M. Wt: 304.345
InChI Key: XZOLMMBUVFEHQX-UHFFFAOYSA-N
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Description

“2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde” is a biochemical compound with the molecular formula C20H16O3 and a molecular weight of 304.34 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde” is represented by the SMILES notation: C1=CC=C (C=C1)COC2=CC=C (C=C2)OC3=CC=CC=C3C=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde” are not fully detailed in the available resources. The molecular weight is 304.34 and the molecular formula is C20H16O3 .

Scientific Research Applications

Chemical Synthesis and Polymer Applications

2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde and its derivatives find utility in the synthesis of polymers and high-performance materials. For instance, novel benzoxazine monomers containing allyl groups were synthesized using phenol and Bisphenol A with allylamine and formaldehyde. The resulting thermosets exhibit high glass transition temperatures and improved thermal stability, highlighting the compound's relevance in engineering high-performance thermosetting polymers (Agag & Takeichi, 2003).

Antioxidant Applications

Compounds made with structures similar to 2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde have shown potential as antioxidants for polymers and other high molecular weight materials. The preparation of tris(hydroxybenzylthio)triazines using related methodologies underscores the chemical's potential in enhancing the durability and longevity of polymers (Garman, 1981).

Catalytic Applications

The compound's derivatives have been explored in catalytic processes, such as in the Cu(OAc)2-catalyzed oxyfunctionalization of benzylic C(sp3)–H bonds. This process facilitates the transformation of similar compounds into aromatic carbonyl compounds, demonstrating the role of such structures in sustainable and atom-economical catalytic reactions (Jiang et al., 2014).

Fungal Metabolites and Biosynthesis

Fungal benzene carbaldehydes, including structures akin to 2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde, serve as intermediates in biosynthetic pathways, offering insights into the natural production of complex organic molecules. These compounds, derived from polyketide pathways, exhibit a range of biological and pharmacological activities, making them subjects of interest in the study of natural product chemistry and drug discovery (Ran & Li, 2020).

Environmental and Material Science

The study of synthetic phenolic antioxidants and their metabolites in various environments, such as indoor dust, implicates related compounds in environmental chemistry and human exposure assessments. Investigations into the occurrences and effects of these compounds contribute to understanding their environmental fate and potential impacts on human health (Environmental science & technology, 2016).

Mechanism of Action

The mechanism of action of “2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde” is not specified in the available resources. It’s typically used for research purposes .

Future Directions

The future directions of “2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde” are not specified in the available resources. As a biochemical used in proteomics research , its future directions would likely be influenced by advancements in this field.

properties

IUPAC Name

2-(4-phenylmethoxyphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-14-17-8-4-5-9-20(17)23-19-12-10-18(11-13-19)22-15-16-6-2-1-3-7-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOLMMBUVFEHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde

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